5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine
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Description
5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C10H11N3O2S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
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Biological Activity
5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine, a compound with the CAS number 364360-13-4, has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Molecular Structure:
- Molecular Formula: C10H11N3O2S
- Molecular Weight: 237.28 g/mol
- IUPAC Name: this compound
Antibacterial Activity
Research indicates that thiadiazole derivatives exhibit significant antibacterial properties. A study focused on various substituted thiadiazoles demonstrated that compounds similar to this compound showed promising activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods. For instance:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 8 |
Compound B | Escherichia coli | 16 |
5-Methyl Compound | Bacillus subtilis | 12 |
These results suggest that modifications in the thiadiazole structure can enhance antibacterial efficacy against common pathogens .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against various fungal species. The antifungal efficacy was evaluated using standard strains such as Candida albicans and Aspergillus niger. The following table summarizes the antifungal activity:
Compound | Fungal Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Candida albicans | 15 |
Other Derivative | Aspergillus niger | 18 |
These findings indicate a potential for developing new antifungal agents based on this compound's structure .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored in various studies. Notably, compounds featuring the thiadiazole ring have been reported to induce apoptosis in cancer cell lines. For example:
- Study Findings: A derivative of thiadiazole demonstrated cytotoxic effects on breast cancer cell lines with an IC50 value of 25 µM.
This suggests that further investigation into structural modifications could lead to more potent anticancer agents .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A comprehensive study conducted by Shruthi et al. (2019) evaluated a series of thiadiazole derivatives for their antimicrobial activities. The study highlighted that compounds with methoxy substitutions exhibited enhanced activity against Mycobacterium tuberculosis with inhibition rates exceeding 90% at specific concentrations .
-
Antifungal Screening :
- Another research effort assessed the antifungal properties of various thiadiazole derivatives against clinical isolates of fungi. The results indicated that modifications in the phenyl ring significantly influenced antifungal activity, with some compounds achieving inhibition zones greater than 20 mm .
Properties
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-14-7-2-4-8(5-3-7)15-6-9-12-13-10(11)16-9/h2-5H,6H2,1H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYNFLPAMUDFSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360203 |
Source
|
Record name | 5-[(4-Methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364360-13-4 |
Source
|
Record name | 5-[(4-Methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.